molecular formula C10H7F3N2 B1355436 7-(Trifluoromethyl)quinolin-2-amine CAS No. 113508-12-6

7-(Trifluoromethyl)quinolin-2-amine

Cat. No. B1355436
M. Wt: 212.17 g/mol
InChI Key: CGKJFBMTNDZZJA-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinolin-2-amine , also known by its IUPAC name 8-(trifluoromethyl)-2-quinolinamine , is a chemical compound with the molecular formula C10H7F3N2 . It features a quinoline scaffold modified by the addition of a trifluoromethyl group at position 8. Quinolines are heterocyclic aromatic compounds that find applications in both natural and synthetic chemistry due to their diverse properties and potential pharmaceutical relevance .


Synthesis Analysis

Several synthetic methods have been employed for the construction of quinoline scaffolds. Notably, the Doebner–von Miller reaction stands out as an effective approach for synthesizing 2-methylquinoline derivatives. Researchers have successfully applied this protocol to the synthesis of 2-methylquinoline using aniline and acrolein as starting materials .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)quinolin-2-amine consists of a quinoline ring fused with a pyridine moiety. The trifluoromethyl group is attached at position 8, resulting in a characteristic double-ring system. The compound’s InChI code is 1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-8(14)15-9(6)7/h1-5H,(H2,14,15) .


Chemical Reactions Analysis

Various classical synthesis protocols, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller , and Conrad Limpach , have been historically used for constructing the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinolines. These methods enhance the versatility of quinoline derivatives for biological and pharmaceutical applications .

Scientific Research Applications

  • Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

    • Field : Organic Chemistry
    • Application : Quinolin-2-one and phenanthridin-6-one derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
    • Method : The synthesis of these compounds is achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The source of the carbonyl used includes carbon monoxide, carbon dioxide, and triphosgene .
    • Results : This method is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
  • Functionalized Quinoline Motifs in Drug Design

    • Field : Medicinal Chemistry
    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
  • Microtubule-Targeted Agents (MTAs)

    • Field : Cancer Research
    • Application : A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized as microtubule-targeted agents (MTAs) .
    • Method : The specific method of synthesis is not detailed in the available resources .
    • Results : These compounds showed cytotoxic activity against PC3, K562 and HeLa cell lines .
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines

    • Field : Organic Chemistry
    • Application : A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .
    • Method : The specific method of synthesis is not detailed in the available resources .
    • Results : The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .
  • Synthesis of 4[[7-(Trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile

    • Field : Organic Chemistry
    • Application : 4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
    • Method : The specific method of synthesis is not detailed in the available resources .
    • Results : The synthesis resulted in the production of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .

Safety And Hazards

  • Safety Information : MSDS

properties

IUPAC Name

7-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJFBMTNDZZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555325
Record name 7-(Trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)quinolin-2-amine

CAS RN

113508-12-6
Record name 7-(Trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)quinolin-2-amine
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